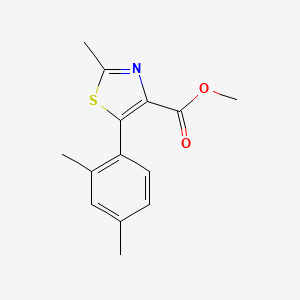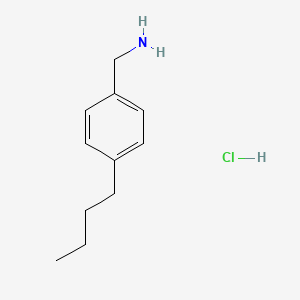
(4-Butylphenyl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylamine hydrochloride typically involves the following steps:
Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1-nitrobenzene.
Reduction of Nitro Group: The nitro group in 4-butyl-1-nitrobenzene is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid, yielding 4-butylaniline.
Formation of Methylamine Derivative: 4-butylaniline is then reacted with formaldehyde and formic acid in a reductive amination process to form (4-butylphenyl)methylamine.
Hydrochloride Salt Formation: Finally, (4-butylphenyl)methylamine is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(4-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (4-Methylphenyl)methylamine hydrochloride
- (4-Ethylphenyl)methylamine hydrochloride
- (4-Propylphenyl)methylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring.
- Chemical Properties: These compounds exhibit similar chemical properties but may differ in solubility, boiling points, and reactivity based on the alkyl chain length.
- Biological Activity: The biological activity can vary, with longer alkyl chains potentially enhancing lipophilicity and membrane permeability.
(4-Butylphenyl)methylamine hydrochloride stands out due to its specific balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
(4-butylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h5-8H,2-4,9,12H2,1H3;1H |
Clave InChI |
IHVWXOBNNUPHKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)CN.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
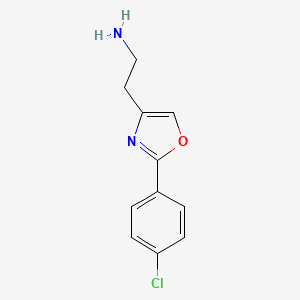

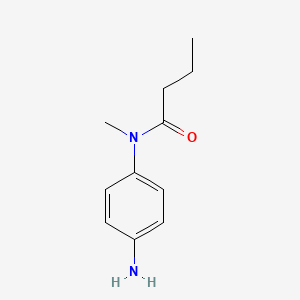
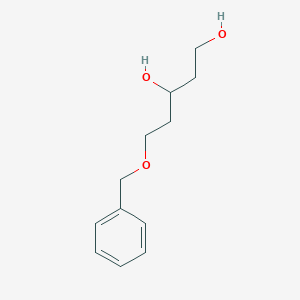

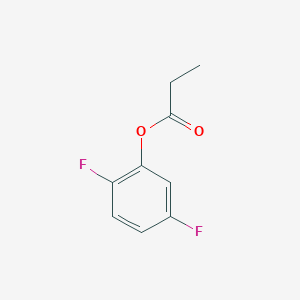
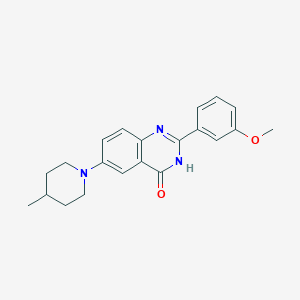
![Ethyl [1-methyl-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B8342763.png)
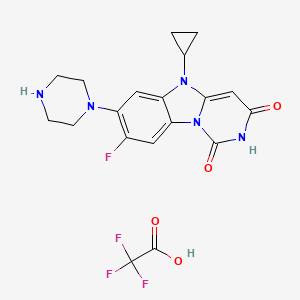
![Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-](/img/structure/B8342779.png)

